molecular formula C39H50N8O14 B12317500 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B12317500
M. Wt: 854.9 g/mol
InChI Key: PAGAOQLHMRBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:

    Maleimide Activation: The maleimide group is activated to react with thiol groups on cysteine residues of proteins.

    PEG Spacer Addition: The PEG spacer is introduced to enhance solubility and biocompatibility.

    Val-Cit Dipeptide Incorporation: The Val-Cit dipeptide is added, which can be cleaved by specific enzymes in the target cells.

    PAB Spacer Attachment: The PAB spacer is attached to facilitate the release of the drug payload.

    PNP Carbonate Group Addition: The PNP carbonate group is added as a leaving group for nucleophilic substitution reactions

Industrial Production Methods

Industrial production of Mal-amido-PEG2-Val-Cit-PAB-PNP typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG2-Val-Cit-PAB-PNP has a wide range of scientific research applications:

Mechanism of Action

Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to its combination of a maleimide group, PEG spacer, Val-Cit dipeptide, PAB spacer, and PNP carbonate group. This combination allows for specific targeting, efficient drug release, and enhanced solubility and biocompatibility .

Properties

Molecular Formula

C39H50N8O14

Molecular Weight

854.9 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)

InChI Key

PAGAOQLHMRBQFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.